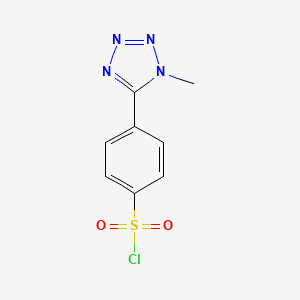

4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride

Description

4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride is a sulfonyl chloride derivative featuring a 1-methyltetrazole substituent at the para position of the benzene ring. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonamide or sulfonate groups via nucleophilic substitution. The tetrazole moiety, a nitrogen-rich heterocycle, imparts unique electronic and steric properties, making this compound valuable in pharmaceutical and materials chemistry. While direct synthesis data for this specific compound are absent in the provided evidence, analogous sulfonyl chloride syntheses (e.g., using chlorosulfonic acid or reactions with amines in pyridine) suggest similar preparation routes .

Properties

IUPAC Name |

4-(1-methyltetrazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O2S/c1-13-8(10-11-12-13)6-2-4-7(5-3-6)16(9,14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEUSIJZIZGXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride typically involves the reaction of 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The general reaction scheme is as follows:

4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonic acid+SOCl2→4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation: Oxidative reactions can convert the tetrazole ring to other nitrogen-containing functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products

Sulfonamides: Formed from nucleophilic substitution reactions.

Sulfonyl Hydrides: Resulting from reduction reactions.

Oxidized Tetrazoles: Produced from oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds similar to 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride demonstrated antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways .

Antidiabetic Effects

Tetrazole compounds have also been explored for their antidiabetic properties. A series of derivatives were synthesized and tested on diabetic animal models, revealing that certain compounds exhibited potent glucose-lowering activities. This opens avenues for developing new therapeutic agents targeting diabetes management .

Synthesis of Pharmaceuticals

Building Block in Drug Development

The sulfonyl chloride functional group in this compound makes it an excellent electrophile for nucleophilic substitution reactions. It can be used to synthesize various biologically active molecules by reacting with amines or alcohols to form sulfonamides or sulfonates, respectively .

Case Study: Synthesis of Anticancer Agents

A notable case study involved the use of this compound as a precursor in synthesizing novel anticancer agents. The resulting compounds were evaluated for cytotoxicity against cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Material Science

Polymer Chemistry

This compound can also serve as a cross-linking agent in polymer chemistry. Its ability to form covalent bonds with polymer chains enhances the mechanical properties and thermal stability of the resulting materials. Research indicates that incorporating such sulfonyl chloride derivatives into polymer matrices can significantly improve their performance in various applications .

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide linkages. The tetrazole ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Trends

- Synthesis Efficiency : and highlight pyridine as a common solvent for sulfonamide formation, suggesting similar conditions for the target compound .

- Positional Isomerism : Para-substituted sulfonyl chlorides (e.g., target compound) generally exhibit higher reactivity than meta-substituted analogs due to reduced steric hindrance .

- Fluorinated vs. Heterocyclic Substituents : Fluorinated chains enhance thermal stability, while heterocycles like tetrazole improve compatibility with biological systems .

Biological Activity

4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride is an organic compound characterized by its unique structure featuring both a tetrazole ring and a sulfonyl chloride group. Its molecular formula is C8H7ClN4O2S, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound primarily stems from its interaction with specific amino acid residues in target proteins. Notable targets include:

- ASP168

- PHE169

- GLU71

- SER32

These interactions typically involve the formation of hydrogen bonds, which can significantly influence the structure and function of the target proteins. The compound exhibits a significant cytotoxic effect, indicated by a low IC50 value, suggesting its potential as an anticancer agent.

Pharmacokinetics

Research indicates that this compound has good bioavailability due to its significant zone of inhibition at higher concentrations. This property is essential for its effectiveness in therapeutic applications.

The biochemical properties of this compound include:

- Molecular Weight : 258.685 g/mol

- Density : 1.6 g/cm³

- Boiling Point : Approximately 429.9 °C at 760 mmHg

- Flash Point : 213.8 °C

These properties are critical for understanding its stability and behavior in biological systems .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value/Description |

|---|---|

| IC50 Value | Low (indicates high cytotoxicity) |

| Target Proteins | ASP168, PHE169, GLU71, SER32 |

| Mechanism of Action | Formation of hydrogen bonds |

| Bioavailability | Good (significant zone of inhibition) |

| Applications | Anticancer research, biochemical studies |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or structurally similar to this compound:

- Anticancer Activity : In vitro studies have demonstrated that compounds containing tetrazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study involving similar tetrazole derivatives showed promising results against human breast carcinoma MCF-7 cells .

- Mechanistic Insights : Research has highlighted the importance of binding site hydration and flexibility in enhancing the affinity of tetrazole-containing compounds for their targets. This suggests that structural modifications can further optimize their biological activity .

- Synthetic Applications : The compound serves as a reagent for synthesizing sulfonamide derivatives, which are crucial in medicinal chemistry for developing new therapeutic agents.

Q & A

Q. What in silico tools optimize reaction scale-up for this compound while minimizing hazardous byproducts?

- Methodological Answer : Use Aspen Plus® to simulate heat and mass transfer during sulfonation. Kinetic parameters (e.g., activation energy) derived from DSC (differential scanning calorimetry) prevent thermal runaway. Green chemistry metrics (E-factor, atom economy) guide solvent selection (e.g., switch from chlorinated solvents to 2-MeTHF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.